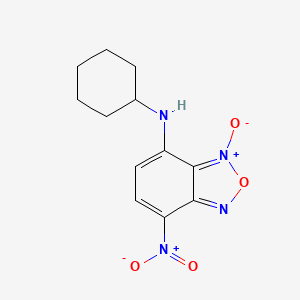![molecular formula C10H12NO3P B14501252 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 63429-81-2](/img/structure/B14501252.png)
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound that belongs to the class of phospholanes This compound is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phospholane precursor with a phenylethylideneamine derivative. One common method involves the condensation of 1-phenylethylamine with a phospholane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phospholane derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one: shares similarities with other phospholane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dioxaphospholane ring and the phenylethylideneamino group
Propiedades
Número CAS |
63429-81-2 |
|---|---|
Fórmula molecular |
C10H12NO3P |
Peso molecular |
225.18 g/mol |
Nombre IUPAC |
N-(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-1-phenylethanimine |
InChI |
InChI=1S/C10H12NO3P/c1-9(10-5-3-2-4-6-10)11-15(12)13-7-8-14-15/h2-6H,7-8H2,1H3 |
Clave InChI |
ZNMYLDBDQQWMPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NP1(=O)OCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
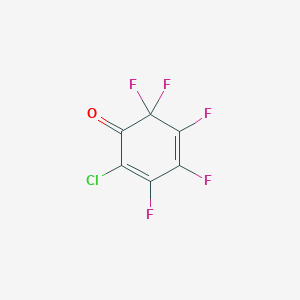

![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
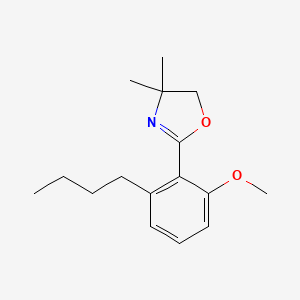
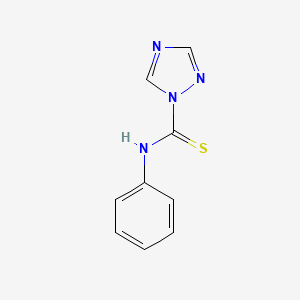



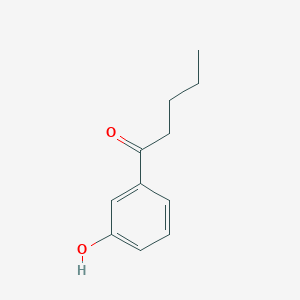
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
